Gymnemic acid I is a triterpene glycoside [, , ] primarily isolated from the leaves of Gymnema sylvestre [, , , ], a plant with a long history of use in traditional medicine, particularly for its purported antidiabetic properties [, , , , ]. It belongs to a class of bioactive molecules known for their ability to interact with various biological systems, making them a subject of interest in diverse research areas.
Related Compounds
Gymnemic Acid II
Compound Description: Gymnemic Acid II is a triterpenoid glycoside found in Gymnema sylvestre, alongside Gymnemic Acid I. It has demonstrated anti-hyperglycemic activity in studies involving diabetic animal models. []
Relevance: Gymnemic Acid II is structurally similar to Gymnemic Acid I and is often extracted and studied alongside it. Both compounds are considered key bioactive components of Gymnema sylvestre, contributing to its antidiabetic properties. []
Gymnemic Acid III
Compound Description: This triterpene glycoside, isolated from Gymnema sylvestre, exhibits some inhibitory activity against glucose absorption. []
Relevance: Although less potent than Gymnemic Acid I in inhibiting glucose absorption, Gymnemic Acid III showcases the structural diversity within the gymnemic acid family and their varying effects on glucose metabolism. []
Gymnemic Acid IV
Compound Description: Gymnemic Acid IV is a triterpene glycoside extracted from Gymnema sylvestre leaves. Research indicates it possesses significant antihyperglycemic effects, potentially by stimulating insulin release. It has shown comparable potency to glibenclamide in reducing blood glucose levels in diabetic mice. [] Additionally, it has demonstrated efficacy in enhancing glucose-stimulated insulin secretion in mouse pancreatic β-cell lines. []
Gymnemic Acid VII
Compound Description: This triterpene glycoside, found in Gymnema sylvestre, demonstrates a mild inhibitory effect on glucose absorption. [] It is also a component of a triterpene glycoside fraction that has shown effectiveness in inhibiting α-glucosidase, sucrase, maltase, and pancreatic α-amylase. []
Relevance: Similar to Gymnemic Acid III, Gymnemic Acid VII highlights the structural diversity and varying bioactivities within the gymnemic acid family, despite being less potent than Gymnemic Acid I in inhibiting glucose absorption. [, ]
Gymnemasaponin V
Compound Description: Gymnemasaponin V, also referred to as Gymnemic Acid V, is a major constituent of Gymnema sylvestre but exhibits limited inhibitory activity against glucose absorption. []
Relevance: While both Gymnemasaponin V and Gymnemic Acid I are found in Gymnema sylvestre, Gymnemasaponin V appears to play a lesser role in the plant's anti-hyperglycemic effects compared to Gymnemic Acid I. []
Gymnemagenin
Compound Description: This aglycone is the sapogenin of gymnemic acids. Research suggests that gymnemagenin can be further modified to generate gymnemic acid derivatives. []
Relevance: Gymnemagenin serves as a crucial structural backbone for Gymnemic Acid I and other gymnemic acids. The variations in sugar moieties attached to the gymnemagenin core contribute to the diversity in biological activities observed among the gymnemic acid family. []
Gymnemoside a
Compound Description: This triterpene glycoside, identified as 21-O-tigloyl-22-O-acetylgymnemagenin 3-O-beta-D-glucopyranosiduronic acid, is a constituent of the glycosidic fraction of Gymnema sylvestre. []
Relevance: Gymnemoside a highlights the structural complexity and variety of triterpene glycosides present in Gymnema sylvestre, the same source as Gymnemic Acid I. The presence of different acyl groups and sugar moieties in Gymnemoside a compared to Gymnemic Acid I exemplifies the diverse chemical structures within this family of compounds. []
Gymnemoside b
Compound Description: Structurally identified as 16-O-acetyl-21-O-tigloylgymnemagenin 3-O-beta-D-glucopyranosiduronic acid, Gymnemoside b is another triterpene glycoside isolated from Gymnema sylvestre. It exhibits minor inhibitory activity against glucose absorption. []
Relevance: Similar to Gymnemoside a, Gymnemoside b showcases the structural diversity of triterpene glycosides found in Gymnema sylvestre, the plant source for Gymnemic Acid I. Both compounds underscore the array of chemical structures and their potential influence on biological activities within this family of compounds. []
Gymnemasin D
Compound Description: A gymnemic acid analog, Gymnemasin D, has emerged as a promising candidate for antidiabetic therapy by targeting PPARγ, a key protein involved in glucose metabolism. It demonstrates a high binding affinity to PPARγ. []
Relevance: While not directly derived from Gymnema sylvestre, Gymnemasin D's structural similarity to Gymnemic Acid I and its potent antidiabetic activity through PPARγ modulation underscores the therapeutic potential of this class of compounds. This finding emphasizes the possibility of developing novel antidiabetic agents based on the structural features of Gymnemic Acid I and related compounds. []
Deacylgymnemic Acid (DAG)
Compound Description: This compound serves as a commercial standard in studies investigating the effects of triterpene glycosides on GLUT2 expression, a protein crucial for glucose uptake in cells. []
Relevance: While the exact structure of DAG is not specified, its use as a benchmark in studies involving Gymnemic Acid I emphasizes the importance of assessing the impact of gymnemic acids and related compounds on glucose uptake mechanisms. []
Source and Classification
Gymnemic acid I is primarily extracted from the leaves of Gymnema sylvestre. The classification of gymnemic acids includes several variants, with gymnemic acid I being one of the most studied due to its potent biological activities. It falls under the category of triterpenoid saponins, which are known for their diverse pharmacological effects, including anti-inflammatory and anti-diabetic properties.
Synthesis Analysis
The synthesis of gymnemic acid I can be achieved through various methods, including extraction from plant sources and biotechnological approaches.
Extraction Methods
Solvent Extraction:
A common method involves soaking crushed Gymnema sylvestre leaves in ethanol (30-90% concentration) for multiple cycles. This method efficiently extracts gymnemic acid due to the solubility of the compound in ethanol.
Parameters such as extraction time and temperature significantly influence yield; for instance, optimal conditions have been found at 70 °C for 2 hours using 70% ethanol, yielding high concentrations of gymnemic acid.
Cell Suspension Cultures:
Recent studies have focused on optimizing cell suspension cultures of Gymnema sylvestre to produce gymnemic acid. Factors such as inoculum density, medium composition (Murashige and Skoog), and carbon source concentration were adjusted to maximize biomass and gymnemic acid production.
Technical Details
Inoculum Density: Optimal density was determined to be around 10 g/L.
Medium Composition: Full-strength Murashige and Skoog medium supplemented with specific growth regulators yielded significant biomass accumulation.
Carbon Source: A sucrose concentration of 3% (w/v) was found most effective for maximizing gymnemic acid content.
Molecular Structure Analysis
Gymnemic acid I has a complex molecular structure characterized by a triterpene backbone with multiple glycosidic linkages.
Molecular Formula
The molecular formula for gymnemic acid I is typically represented as C27H42O10.
Structural Features
Triterpene Backbone: The core structure consists of a pentacyclic triterpene.
Glycosidic Linkages: Gymnemic acid I features glucuronic acid moieties that contribute to its sweetness-inhibiting properties.
Functional Groups: Hydroxyl groups are present, enhancing solubility in polar solvents.
Chemical Reactions Analysis
Gymnemic acid I participates in various chemical reactions that are essential for its bioactivity:
Hydrolysis Reactions: Under certain conditions, gymnemic acids can undergo hydrolysis to release aglycones and sugar moieties, which may alter their biological activity.
Interaction with Taste Receptors: Gymnemic acid I binds to taste receptors (specifically hTAS1R) in the oral cavity, inhibiting the perception of sweetness. This interaction is crucial for its application in diabetes management by reducing sugar cravings.
Mechanism of Action
The mechanism of action of gymnemic acid I involves several pathways:
Taste Inhibition: Gymnemic acid I inhibits sweet taste perception by interacting with taste receptor cells in the tongue, effectively blocking the binding of sugars to these receptors.
Insulin Sensitivity Improvement: Research indicates that gymnemic acids may enhance insulin sensitivity and glucose metabolism, contributing to their anti-diabetic effects.
Protein Biosynthesis Inhibition: Gymnemic acid I has been shown to inhibit protein biosynthesis in certain biological systems, which may play a role in its therapeutic effects against diabetes.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Gymnemic acid I typically appears as a white to off-white powder.
Solubility: It is soluble in polar solvents like water and ethanol but insoluble in non-polar solvents.
Chemical Properties
Melting Point: The melting point is generally reported around 200 °C.
Stability: Gymnemic acid I is stable under acidic conditions but may degrade under prolonged exposure to high temperatures or alkaline environments.
Applications
Gymnemic acid I has several important applications:
Pharmaceuticals: Due to its anti-diabetic properties, it is used as an ingredient in dietary supplements aimed at blood sugar control.
Nutraceuticals: Its ability to suppress sweetness makes it a candidate for formulating low-calorie food products.
Functional Foods: Gymnemic acid-enriched extracts are being explored for incorporation into health foods due to their potential health benefits.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
1-cyclohexyl-3-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-2-isoquinolinyl)ethyl]phenyl]sulfonylurea is a member of isoquinolines. Gliquidone is a sulfonylurea drug used to treat diabetes mellitus type 2. It is an ATP-dependent K+ (KATP) channel blocker. This block causes a depolarization which leads to activation of voltage-dependent Ca channels and Ca2+ influx, and eventually increases insulin release. Gliquidone is a potent, second-generation sulfonylurea with antihyperglycemic activity. Like other second-generation compounds, gliquidone exerts greater binding affinity to SUR1 and increased potency compared to first-generation compounds. In addition, this agent exerts peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity.
Posttranslational modification regulator. Inhibits N-glycosylation of certain proteins. Regulates TGF-β signaling. Downregulates HIF-1. Suppresses 5-HT-induced nociceptive responses. Shows analgesic effects in vivo. Orally active. D-Glucosamine is an amino monosaccharide and a precursor in the biosynthesis of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc;) via the hexosamine pathway. It increases mineralization of MC3T3-E1 mouse osteoblastic cells when used at concentrations of 0.1 and 1 mM. D-Glucosamine (20 mg/kg per day) inhibits bone erosion and loss of glycosaminoglycans and proteoglycans in joints in a mouse model of collagenase-induced osteoarthritis. Glucosamine, an amino sugar is generated form glucose and glutamine and is naturally produced in the body. Glucosamine, a endogenous amino monosaccharide is the major source of glucosamine-6-phosphate and n-acetylglucosamine. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Glucosamine hydrochloride is a drug prescribed for the remediation of degenerative joint diseases in small animals. D-Glucosamine HCl is an HCl salt glucosasmine preparation. It has been used as a standard to quantify and express chitin content as glucosamine equivalents. It is used to stimulate cells with glucose in the presence of glucosamine.
2-amino-2-deoxy-D-glucopyranose is a D-glucosamine whose structure comprises D-glucopyranose having an amino substituent at position 2. It has a role as an Escherichia coli metabolite, a mouse metabolite and a geroprotector. It is functionally related to a D-glucopyranose. It is a conjugate base of a 2-ammonio-2-deoxy-D-glucopyranose. Osteoarthritis (OA) is a progressive and degenerative joint disease marked by loss of cartilage, bone changes, and synovial membrane inflammation. Treatment with chondroprotective drugs, such as glucosamine sulfate may offer additional benefits to nonsteroidal anti-inflammatory drugs treating the painful symptoms of OA. Glucosamine is commonly used over the counter as a treatment for arthritic joint pain, although its acceptance as a medical therapy varies due to contradictory and findings with unclear clinical significance during clinical trials. It is currently not approved as a prescription product by the FDA, but is widely available over the counter. Glucosamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Glucosamine is a popular nutritional supplement and natural component of cartilage that is frequently combined with chondroitin sulfate and used for osteoarthritis and nonspecific joint pain. Glucosamine has been implicated in isolated case reports in causing clinically apparent liver injury, but the role of glucosamine as opposed to other herbal components or contaminants has not been shown, and liver injury due to glucosamine or chondroitin must be very rare if it occurs at all. D-Glucosamine is a natural product found in Daphnia pulex, Cannabis sativa, and other organisms with data available. See also: Glucosamine Sulfate (has active ingredient); Poliglusam (monomer of); Chitosan PCA (monomer of) ... View More ...
Glucosamine Sulfate is an amino sugar (2-amino, 2-deoxyglucose) in cell membranes, Glucosamine Sulfate is believed to play a role in cartilage formation and repair. Long-term glucosamine sulfate treatment retards progression of knee osteoarthritis; the mechanism appears to involve glucosamine's role as an essential substrate for glycosaminoglycans and hyaluronic acid, needed for formation of the joint proteoglycan structural matrix. (NCI04) See also: Adomiparin (monomer of); Adomiparin Sodium (monomer of) ... View More ...
Steviolmonoside is a beta-D-glucoside resulting from the formal condensation the tertiary allylic hydroxy group of steviol with beta-D-glucopyranose. It is a beta-D-glucoside, a monocarboxylic acid, a tetracyclic diterpenoid, a bridged compound, an ent-kaurane diterpenoid and a diterpene glycoside. It derives from a steviol. It is a conjugate acid of a steviolmonoside(1-).
Glufosfamide is a compound consisting of the mustard agent ifosforamide conjugated to glucose, with potential alkylating activity. Glufosfamide is cleaved by glucosidases in tumor cells and forms ifosforamide. In turn, ifosforamide alkylates and forms DNA crosslinks, thereby inhibiting DNA replication and subsequent cell growth. The glucose moiety may enhance this agent's uptake by tumor cells.
Glumetinib is under investigation in clinical trial NCT04270591 (Assess the Anti-tumor Activity and Safety of Glumetinib in Patient With Advanced C-met-positive Non-small Cell Lung Cancer). Gumarontinib is an orally bioavailable, small molecule inhibitor of the oncoprotein c-Met (hepatocyte growth factor receptor; HGFR), with potential antineoplastic activity. Upon oral administration, gumarontinib targets and binds to the c-Met protein, thereby disrupting c-Met-dependent signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met protein is overexpressed or mutated in many tumor cell types and plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis.